molecular formula C8H9N3O B11920119 6-Ethoxy-5h-pyrrolo[3,2-d]pyrimidine CAS No. 2227-83-0

6-Ethoxy-5h-pyrrolo[3,2-d]pyrimidine

Cat. No.: B11920119
CAS No.: 2227-83-0
M. Wt: 163.18 g/mol
InChI Key: DXYPHSCFOFVKRE-UHFFFAOYSA-N
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Description

6-Ethoxy-5h-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrrole ring fused to a pyrimidine ring, with an ethoxy group attached at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-5h-pyrrolo[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-cyanopyrrole with ethyl orthoformate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-5h-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Ethoxy-5h-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to the modulation of various biological processes. For example, it has been shown to inhibit kinases involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[2,3-d]pyrimidine: Another member of the pyrrolopyrimidine family with similar biological activities.

    Pyrrolo[3,4-d]pyrimidine: Known for its potential as an ATR kinase inhibitor.

    Pyrrolo[2,3-b]pyridine: Exhibits TNF-α inhibitory activity.

Uniqueness

6-Ethoxy-5h-pyrrolo[3,2-d]pyrimidine is unique due to the presence of the ethoxy group at the 6th position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development .

Properties

CAS No.

2227-83-0

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

6-ethoxy-5H-pyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C8H9N3O/c1-2-12-8-3-6-7(11-8)4-9-5-10-6/h3-5,11H,2H2,1H3

InChI Key

DXYPHSCFOFVKRE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=NC=NC=C2N1

Origin of Product

United States

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